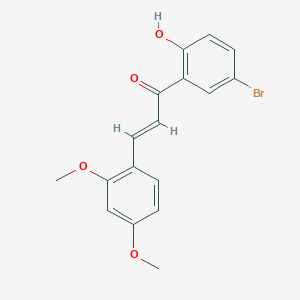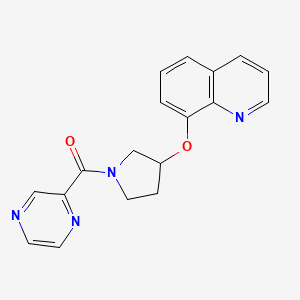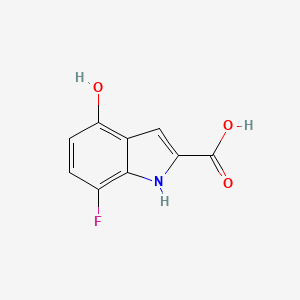
7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H6FNO2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 179.15 .
Synthesis Analysis
Indole derivatives, including 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid, have been synthesized using various methods . The synthesis of indole derivatives has attracted the attention of the chemical community due to their significant role in cell biology and their application as biologically active compounds for the treatment of various disorders .Molecular Structure Analysis
The InChI code for 7-Fluoro-1H-indole-2-carboxylic acid is 1S/C9H6FNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) . This code provides a specific textual identifier for the compound, which can be used to search for its structure and properties in chemical databases.Physical And Chemical Properties Analysis
7-Fluoro-1H-indole-2-carboxylic acid is a solid substance . It has a molecular weight of 179.15 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
Several studies have focused on the synthesis of compounds related to 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid due to their potential antibacterial and antifungal activities. For instance, research on pyridonecarboxylic acids, a class of compounds structurally similar to the mentioned indole derivative, has shown significant antibacterial properties. These compounds have been synthesized with variations to improve their biological activity, demonstrating the versatility of fluoro-indole derivatives in drug development (Egawa et al., 1984).
Chemical Analysis and Detection
Fluoro-indole derivatives have also been used in the development of analytical methods for detecting and quantifying carboxylic acids. The use of fluorophores, such as 4-bromomethyl-7-acetoxycoumarin, indicates the potential of fluoro-indole derivatives in enhancing detection sensitivity in liquid chromatography. This approach has implications for improving the analysis of complex biological samples (Tsuchiya et al., 1982).
Understanding Biological Processes
Research into the photochemistry of fluorinated quinolone derivatives provides insights into the mechanisms underlying their phototoxic effects in biological systems. This research is crucial for understanding the side effects of fluoroquinolone antibiotics and can guide the development of safer therapeutic agents (Fasani et al., 1999).
Fluorophore Development
Compounds like Coumarin-3-carboxylic acid have been used to detect hydroxyl radicals, showcasing the potential of fluoro-indole derivatives in creating sensitive and specific probes for oxidative stress in biological systems. This application is particularly relevant in studying the biochemical pathways involved in diseases associated with oxidative damage (Manevich et al., 1997).
Safety And Hazards
Direcciones Futuras
Indole derivatives, including 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid, have shown various biologically vital properties . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research could focus on exploring the therapeutic possibilities of these compounds .
Propiedades
IUPAC Name |
7-fluoro-4-hydroxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-5-1-2-7(12)4-3-6(9(13)14)11-8(4)5/h1-3,11-12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNTYCDSOZOVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C=C(N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2822867.png)
![(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2822868.png)

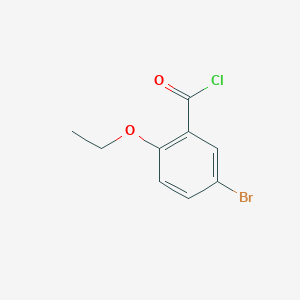
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2822875.png)
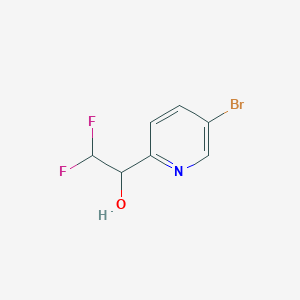
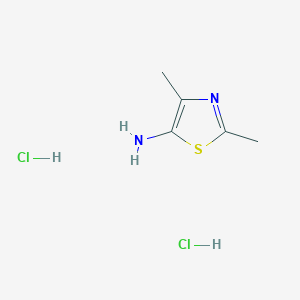
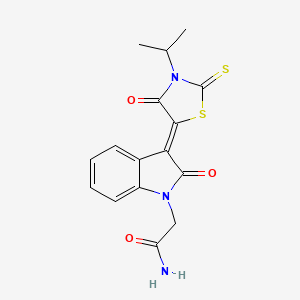
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2822880.png)
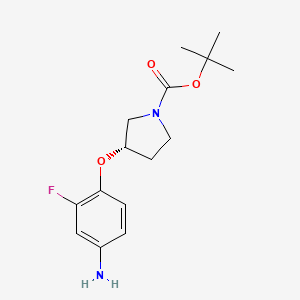
![N-allyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2822883.png)
![Methyl (E)-4-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]-4-oxobut-2-enoate](/img/structure/B2822885.png)
